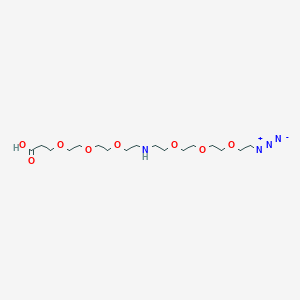

N-(Azido-PEG3)-NH-PEG3-acid

Vue d'ensemble

Description

“N-(Azido-PEG3)-NH-PEG3-acid” is a compound that contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .

Synthesis Analysis

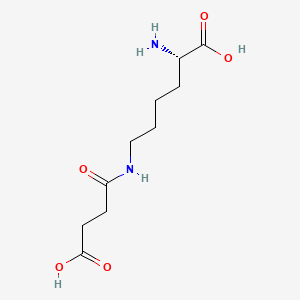

The synthesis of “N-(Azido-PEG3)-NH-PEG3-acid” involves the use of azide and carboxylic acid groups . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .Molecular Structure Analysis

“N-(Azido-PEG3)-NH-PEG3-acid” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

“N-(Azido-PEG3)-NH-PEG3-acid” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

The molecular weight of “N-(Azido-PEG3)-NH-PEG3-acid” is 247.25 . The compound is available in solid form .Applications De Recherche Scientifique

Biotinylation Reagent

“N-(Azido-PEG3)-NH-PEG3-acid” is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This is done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives . The azide group reacts with alkynes to form a stable triazole linkage, facilitating the introduction of biotin into the alkyne modified system of interest .

Bioorthogonal Chemistry

The compound is used in bioorthogonal chemistry, a type of chemistry that allows for chemical reactions to occur inside living organisms without interfering with native biochemical processes . This is possible because the components of the reaction do not react with the biological environment .

Solubility Improvement

The compound has a PEG (polyethylene glycol) spacer which improves its solubility in aqueous media . This makes it suitable for use in various biological and chemical applications where solubility can be a challenge .

Synthesis of Heterocycles

Organic azides, such as “1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Sulfhydryl Reactivity

The compound has been noted for its sulfhydryl reactivity . This property can be useful in various chemical reactions and processes .

Research Use Only

It’s important to note that “N-(Azido-PEG3)-NH-PEG3-acid” is currently labeled for research use only . This means it is primarily used in laboratory settings for experimental purposes .

Mécanisme D'action

Target of Action

N-(Azido-PEG3)-NH-PEG3-acid, also known as 1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid, primarily targets thiol groups on proteins or peptides . The compound forms stable covalent bonds with these targets, enabling the selective modification of thiol-containing proteins or peptides .

Mode of Action

The compound functions as a crosslinker in bioconjugation reactions . Its mechanism of action involves the specific reaction with thiol groups on proteins or peptides, forming stable covalent bonds . This facilitates the conjugation of biomolecules through the formation of a stable linkage, allowing for the manipulation and study of protein interactions or the development of novel bioconjugates .

Biochemical Pathways

The compound plays a role in the modification of biomolecules for various experimental purposes, such as the creation of protein conjugates or the immobilization of proteins onto surfaces . Its function in bioconjugation reactions contributes to the advancement of fields such as proteomics by enabling the controlled modification and manipulation of biomolecules for experimental purposes .

Pharmacokinetics

It is known that the compound can react with alkyne, bcn, dbco via click chemistry to yield a stable triazole linkage

Result of Action

The result of the compound’s action is the formation of stable covalent bonds with thiol-containing proteins or peptides . This enables the precise control of conjugation reactions in experimental applications, facilitating the study of protein interactions and the development of novel bioconjugates .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPBBXHRNSHWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG3)-NH-PEG3-acid HCl salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)